4-Nitropicolinamide

Übersicht

Beschreibung

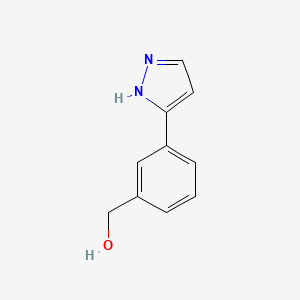

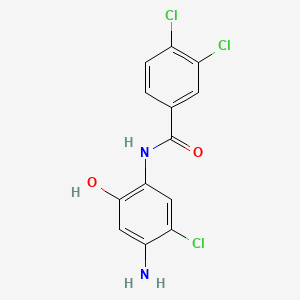

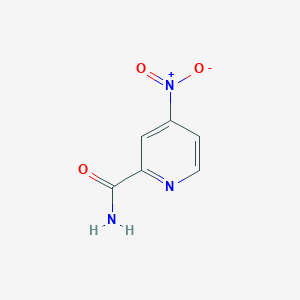

4-Nitropicolinamide (4-NPA) is an organic compound with a wide range of applications in biochemistry and pharmacology. 4-NPA is a member of the picolinamide family and is a derivative of pyridine. It is a white crystalline solid with a melting point of about 150-152 °C. 4-NPA has a high solubility in water, making it an ideal choice for laboratory experiments. It is also a common reagent in organic synthesis. 4-NPA has been used in various scientific studies to investigate the biochemical and physiological effects of this compound on various biological systems.

Wissenschaftliche Forschungsanwendungen

Clastogenicity and Mutagenicity : 4-Nitroquinoline 1-oxide (4NQO) is used as a control in genotoxicity assays due to its mutagenic and carcinogenic properties. It's been found to cause chromosomal damage in various cell lines and demonstrates significant increases in gene mutation and DNA damage induction (Brüsehafer et al., 2015). Additionally, 4-NQO’s mutagenic spectrum was characterized in Aspergillus nidulans, showing a preference for mutating guanine residues (Downes et al., 2014).

Carcinogenesis Studies : 4NQO has been extensively used in studies of experimental oral carcinogenesis, inducing squamous cell carcinoma in rat palatal mucosa (Nauta et al., 1996). Its role in carcinogenesis has also been explored in other models, highlighting its potency as a carcinogen and the importance of its metabolic conversion (Sugimura et al., 1966).

Chemical Synthesis and Drug Development : In the realm of chemical synthesis, 4-Nitropicolinamide derivatives have been explored for their potential in drug development. For example, its application in the synthesis of microtubule destabilizing agents like Azixa™ demonstrates the chemical utility of this compound related compounds (Foucourt et al., 2010).

Study of DNA Damage and Repair Mechanisms : 4NQO is instrumental in studying DNA damage and repair mechanisms. It has been used to analyze the genomic instability in non-neoplastic oral mucosa cells, providing insights into the risk and progression of oral cancer (Ribeiro et al., 2004).

Molecular Interactions and Antimicrobial Activity : Research on the molecular interactions of 4-Nitroquinoline 1-oxide with DNA and other cellular components in various organisms offers deep insights into its carcinogenic action. This includes its binding to nucleic acids and its interaction with non-protein thiols of mammalian cells (Tada, 1976). Moreover, derivatives of this compound have been evaluated for antimicrobial activity, including tuberculostatic activity (Gobis et al., 2022).

Wirkmechanismus

Target of Action

4-Nitropicolinamide is a derivative of nicotinamide, also known as Vitamin B3 . The primary targets of nicotinamide and its derivatives are the NAD+ and NADP+ dependent enzymes . These enzymes play crucial roles in various biological processes, including cellular energy metabolism, DNA repair, and regulation of transcription .

Mode of Action

Nicotinamide acts as a precursor to the coenzymes NAD+ and NADP+, which are essential for various enzymatic reactions . The compound’s interaction with its targets could lead to changes in these reactions, potentially affecting cellular processes.

Biochemical Pathways

Nicotinamide and its derivatives, including this compound, are involved in multiple biochemical pathways. They are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . These components are collectively referred to as NAD(P)(H) and play a crucial role in cellular energy metabolism .

Pharmacokinetics

It is known that nicotinamide is almost completely absorbed in the small intestine and stored as nad in the liver . The bioavailability of this compound could be influenced by similar factors.

Result of Action

Nicotinamide is involved in cellular energy metabolism, DNA repair, and regulation of transcription . Therefore, this compound could potentially influence these processes.

Eigenschaften

IUPAC Name |

4-nitropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O3/c7-6(10)5-3-4(9(11)12)1-2-8-5/h1-3H,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXZXPVYNDFMEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1[N+](=O)[O-])C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80439177 | |

| Record name | 4-Nitropicolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62020-02-4 | |

| Record name | 4-Nitropicolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(Trifluoromethyl)phenyl]-1,4-diazepane](/img/structure/B1611380.png)